A Comprehensive Technical Guide to the Physicochemical Properties of N-acetyl-DL-arginine Dihydrate (AC-DL-ARG-OH 2H2O)
A Comprehensive Technical Guide to the Physicochemical Properties of N-acetyl-DL-arginine Dihydrate (AC-DL-ARG-OH 2H2O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-DL-arginine dihydrate (AC-DL-ARG-OH 2H2O) is a racemic mixture of the N-acetylated form of the amino acid arginine, presenting as a dihydrate. This derivative of a crucial biomolecule holds potential in various research and pharmaceutical development contexts, from its role as a potential precursor of nitric oxide to its use in peptide synthesis and drug formulation.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application, enabling predictions of its behavior in biological systems and facilitating the design of robust experimental and formulation strategies. This guide provides an in-depth analysis of the core physicochemical characteristics of AC-DL-ARG-OH 2H2O, detailing its chemical identity, structure, solubility, melting point, and acid-base properties. Each section integrates theoretical principles with practical experimental considerations, offering a comprehensive resource for the scientific community.
Chemical Identity and Structure
N-acetyl-DL-arginine dihydrate is chemically known as (2RS)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid dihydrate. The presence of the acetyl group at the alpha-amino position modifies the properties of the parent amino acid, arginine, influencing its polarity, steric hindrance, and potential for hydrogen bonding. The "DL" designation indicates a racemic mixture, containing equal amounts of the N-acetyl-L-arginine and N-acetyl-D-arginine enantiomers. The dihydrate form incorporates two water molecules into its crystal lattice.
Molecular Formula: C8H16N4O3·2H2O[1]
Molecular Weight: 252.27 g/mol [1]
CAS Number: 114005-77-5
Appearance: White crystalline powder[1]
The fundamental structure of AC-DL-ARG-OH dictates its chemical behavior. The molecule comprises a chiral center at the alpha-carbon, a hydrophilic guanidinium group, a carboxyl group, and the N-acetyl group.
Caption: Chemical structure of N-acetyl-DL-arginine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of N-acetyl-DL-arginine dihydrate. It is important to note that some of the experimental data, particularly the melting point, is reported for the L-enantiomer, N-acetyl-L-arginine dihydrate. While the properties of the racemic mixture are expected to be similar, they may not be identical.
| Property | Value | Source(s) |
| Molecular Formula | C8H16N4O3·2H2O | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 259 - 272 °C (for L-form) | [1] |
| Solubility | Soluble in water and DMSO; Insoluble in ethanol | [2] |
| Predicted pKa (Strongest Acidic) | 3.68 (for L-form) | [3] |
| Predicted pKa (Strongest Basic) | 12.24 (for L-form) | [3] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. N-acetyl-DL-arginine dihydrate is reported to be soluble in water and dimethyl sulfoxide (DMSO), while being insoluble in ethanol.[2] The aqueous solubility is a key characteristic for its potential biological applications.
Factors Influencing Solubility
The solubility of AC-DL-ARG-OH 2H2O in aqueous solutions is governed by the interplay of its functional groups with water molecules. The highly polar guanidinium and carboxyl groups, along with the acetyl moiety, can participate in hydrogen bonding with water, contributing to its solubility.
The pH of the aqueous medium will significantly impact the ionization state of the carboxyl and guanidinium groups, and consequently, the overall solubility. At low pH, the carboxyl group will be protonated (less soluble), while the guanidinium group remains protonated. At high pH, the carboxyl group will be deprotonated (more soluble), and the guanidinium group will remain protonated until a very high pH is reached. The zwitterionic form, where both the carboxyl and guanidinium groups are charged, likely contributes significantly to its aqueous solubility.
Experimental Determination of Aqueous Solubility
A robust method for determining the aqueous solubility of AC-DL-ARG-OH 2H2O is the shake-flask method, which is a standard and reliable technique.
Caption: General workflow for solubility determination.
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Preparation of Supersaturated Slurry: Add an excess amount of AC-DL-ARG-OH 2H2O to a known volume of deionized water (or a buffer of a specific pH) in a sealed, inert container (e.g., a glass vial). The excess solid ensures that a saturated solution is achieved.
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Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. This can be done using a mechanical shaker or a magnetic stirrer.
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Phase Separation: After equilibration, allow the slurry to settle. Carefully separate the solid phase from the liquid phase. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
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Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of AC-DL-ARG-OH in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific colorimetric assay.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of equilibrium solubility. The extended equilibration time is crucial to ensure that the dissolution process has reached a steady state. Temperature control is vital as solubility is highly temperature-dependent. Centrifugation and filtration are critical steps to prevent undissolved solid particles from artificially inflating the measured concentration. HPLC is a preferred quantification method due to its high specificity and sensitivity, allowing for accurate determination of the analyte even in complex matrices.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this occurs at a sharp, well-defined temperature. The reported melting point for the L-enantiomer, N-acetyl-L-arginine dihydrate, is in the range of 259 - 272 °C.[1] The broadness of this range may indicate decomposition upon melting. For the DL-racemic mixture, the melting point may differ from that of the pure enantiomer. Racemates can exhibit different crystalline packing and intermolecular interactions compared to their enantiomerically pure counterparts, which can result in a different melting point.
Experimental Determination of Melting Point
The melting point is typically determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the dry, finely powdered AC-DL-ARG-OH 2H2O is packed into a thin-walled capillary tube.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is gradually increased at a controlled rate.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (completion) are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices: The use of a fine powder and tight packing in a capillary tube ensures uniform heat distribution. A slow heating rate is essential for accurate determination, allowing for thermal equilibrium to be established between the sample and the thermometer.
Acid-Base Properties (pKa)
The pKa values of a molecule describe its acidity or basicity and are crucial for understanding its ionization state at a given pH. For AC-DL-ARG-OH 2H2O, there are two primary ionizable groups: the carboxylic acid group and the guanidinium group.
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Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton. The predicted pKa for the carboxylic acid of the L-form is approximately 3.68.[3]
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Guanidinium Group (-C(NH2)2+): This group is strongly basic and will be protonated over a wide pH range. The predicted pKa for the guanidinium group of the L-form is around 12.24.[3]
The N-acetyl group is a very weak base and is not significantly protonated under normal aqueous conditions. The pKa values for the DL-racemic mixture are expected to be very similar to those of the individual enantiomers.
Experimental Determination of pKa
Potentiometric titration is a classic and accurate method for determining pKa values.
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Solution Preparation: A known concentration of AC-DL-ARG-OH 2H2O is dissolved in deionized water.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the ionizable groups are titrated. The use of standardized strong acid and base ensures accurate determination of the equivalence points. A calibrated pH meter is essential for precise pH measurements.
Crystal Structure
The crystal structure of a compound provides detailed information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the physical properties of the solid form, such as its stability, solubility, and dissolution rate.
Experimental Determination of Crystal Structure
Single-crystal X-ray diffraction is the gold standard for determining the crystal structure of a compound.
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Crystal Growth: High-quality single crystals of AC-DL-ARG-OH 2H2O are grown from a suitable solvent system.
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X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
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Data Collection: The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.
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Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell.
Causality Behind Experimental Choices: Single-crystal XRD provides the most detailed and unambiguous structural information. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of N-acetyl-DL-arginine dihydrate. While some experimental data is available, particularly for the L-enantiomer, there remain opportunities for further characterization of the DL-racemic dihydrate form. A detailed understanding of its solubility, melting point, pKa, and crystal structure is essential for its rational application in research and development. The experimental protocols and underlying principles discussed herein provide a framework for the consistent and accurate determination of these critical parameters, empowering scientists to fully leverage the potential of this intriguing molecule.
References
-
PubChem. N-Acetyl-L-arginine. [Link]
-
Aapptec Peptides. Ac-Arg-OH 2H2O. [Link]
-
Veeprho. N-Acetyl-L-Arginine. [Link]
-
Kim, J. H., Jeong, S. H., & Lee, S. H. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International journal of biological macromolecules, 166, 654–664. [Link]
-
Al-Hamidi, H., Edwards, A. D., & Mohammad, M. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 12(31), 19040–19053. [Link]
-
Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). Arginine: its pKa value revisited. Protein science : a publication of the Protein Society, 24(5), 752–761. [Link]
-
Salunke, D. M., & Vijayan, M. (1984). X-Ray Studies on Crystalline Complexes Involving Amino Acids and Peptides. Part XX. Crystal Structures of DL-Arginine Acetate Monohydrate and DL-Lysine Acetate and a Comparison with the Corresponding L-Amino Acid Complexes. Acta Crystallographica Section B: Structural Science, 40(3), 329-333. [Link]
-
De, A., & Ponnuswamy, M. N. (1981). Crystal and molecular structure of N-α-acetyl-L-arginine-methyl ester hydrochloride. Journal of Crystallographic and Spectroscopic Research, 11(1), 1-8. [Link]
-
Klein-Seetharaman, J., Oikawa, M., Tsuboi, K., Wirmer, J., Schwalbe, H., & Smith, S. O. (2007). Residue-specific pKa determination of lysine and arginine side chains by indirect 15N and 13C NMR spectroscopy: application to apo calmodulin. Journal of the American Chemical Society, 129(51), 16222–16233. [Link]
-
US Pharmacopeia (USP). Amino acid analysis. [Link]
-
Human Metabolome Database. Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). [Link]
-
Gruza, B., Rak, D., & Paluch, P. (2022). Structure of l-arginine and detection of trace dl-arginine by 3D ED. IUCrJ, 9(Pt 5), 585–592. [Link]
-
FooDB. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383). [Link]
